![molecular formula C16H22N4O3 B2515026 6-乙基-5-(4-羟基哌啶-1-基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946357-70-6](/img/structure/B2515026.png)

6-乙基-5-(4-羟基哌啶-1-基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

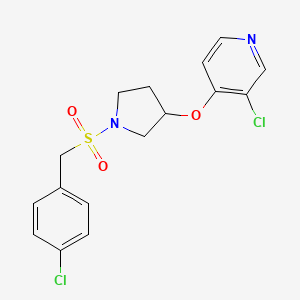

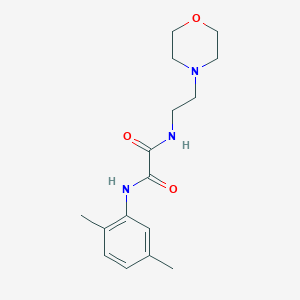

The compound "6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antiviral properties. The structure of the compound suggests that it may have potential biological activity, possibly as an antiviral agent, due to the presence of the pyrimidine core and the piperidinyl substituent.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of dimethyluracil with various reagents. For instance, the synthesis of some 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives was achieved by reacting 6-azido-1,3-dimethyluracil with ethyl acetoacetate in the presence of sodium ethoxide . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied to introduce the ethyl and hydroxypiperidinyl groups to the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substitutions at different positions on the ring. The presence of a hydroxypiperidinyl group suggests that the compound may have additional sites for potential reactivity or interaction with biological targets. The structure of related compounds, such as those synthesized from 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, indicates that regioselective heterocyclization can be used to create annelated heterocycles .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present . Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been used to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . These reactions could potentially be applied to modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. The presence of a 1,3-dimethyl group is a common feature in these compounds, which can influence their chemical behavior. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give amino derivatives, and the interaction with methylamine can yield a mixture of isomeric alkylaminated products . The hydroxypiperidinyl group in the compound of interest could confer additional solubility or reactivity, which would be important for its potential biological applications.

科学研究应用

光学和非线性光学 (NLO) 特性

一项针对嘧啶基双尿嘧啶衍生物的研究,包括 6-乙基-5-(4-羟基哌啶-1-基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮,突出了其在光学和非线性光学 (NLO) 特性中的潜在应用。合成了这些化合物并评估了它们的动力学和热稳定性、分子内电荷转移特性以及三阶 NLO 特性。研究结果表明,与标准材料相比,这些衍生物由于其显着的 NLO 特性,可以用作 NLO 器件制造的有效候选者 (Mohan 等,2020)。

抗病毒评估

在另一项研究途径中,合成了 6-乙基-5-(4-羟基哌啶-1-基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 的衍生物,并测试了它们的抗病毒活性。具体而言,针对甲型肝炎病毒 (HAV) 和 1 型单纯疱疹病毒 (HSV-1) 评估了这些化合物,展示了一种发现抗病毒剂的新方法 (El-Etrawy 和 Abdel-Rahman,2010)。

结构和计算探索

一项针对(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的合成、结构、光谱和计算探索的研究,包括 6-乙基-5-(4-羟基哌啶-1-基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮,揭示了其化学结构和电子性质的见解。基于它们的电子结构分析和分子静电势 (MEP) 分析,这些化合物在包括材料科学和药物发现的各种科学应用中进一步研究具有潜力 (Ashraf 等,2019)。

未来方向

属性

IUPAC Name |

6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-4-10-9-17-14-12(15(22)19(3)16(23)18(14)2)13(10)20-7-5-11(21)6-8-20/h9,11,21H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGBDGNWAXXNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1N3CCC(CC3)O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)